CAS Number | 1094-08-2 |
Product Name | Ethopropazine hydrochloride |
IUPAC Name | N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride |
Molecular Formula | C19H25ClN2S |
Molecular Weight | 348.9 g/mol |
InChI | InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H |
InChI Key | VXPCQISYVPFYRK-UHFFFAOYSA-N |
SMILES | CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Solubility | Soluble in DMSO, not in water |
Synonyms | ethopropazine, ethopropazine hydrochloride, Lysivane, Parsidol, Parsitan, profenamine, profenamine hydrochloride |
Canonical SMILES | CC[NH+](CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.[Cl-] |
Isomeric SMILES | CC[NH+](CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.[Cl-] |
Ethopropazine is a butyrylcholinesterase (BChE) inhibitor (IC50 = 15.14 µM in human erythrocyte lysates). It is selective for BChE over acetylcholinesterase (AChE) at 500 µM. Ethopropazine also binds to rat forebrain and hindbrain membrane preparations (Kis = 3.1 and 7.2 nM, respectively), which are endogenously enriched in M1 and M2 muscarinic acetylcholine receptors, respectively. Ethopropazine (0.232 mg/kg) decreases the intensity and increases the latency of haloperidol-induced catalepsy, a model of extrapyramidal syndrome, in rats when used in combination with the adenosine A2A receptor antagonist ZM 241395.3 It reduces thermal hyperalgesia in a rat model of neuropathic pain induced by sciatic nerve ligation when administered at doses of 20 and 30 mg/kg. Formulations containing ethopropazine were previously used in the treatment of Parkinson’s disease.
Ethopropazine hydrochloride possess anticholinergic, antihistamine and antiadrenergic properties.
Profenamine hydrochloride is the monohydrochloride salt of profenamine. An antimuscarinic, it is used for the symptomatic treatment of Parkinson's disease. It has a role as an adrenergic antagonist, a histamine antagonist, an antiparkinson drug and a muscarinic antagonist. It contains a profenamine.
Purity | >98% (or refer to the Certificate of Analysis) |
Molecular Weight | 348.9 g/mol |
Appearance | Solid powder |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
GHS Hazard Statements |
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. |
MeSH Pharmacological Classification | Muscarinic Antagonists |
KEGG Target based Classification of Drugs |
G Protein-coupled receptors Rhodopsin family Acetylcholine (muscarinic) CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133] |
Pictograms |
Irritant |
Other CAS |
42957-54-0 1094-08-2 |
Wikipedia | Profenamine hydrochloride |
Use Classification | Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients |
Dates | Modify: 2022-11-18 |
1: MITCHELL RG. Ethopropazine hydrochloride in treatment of cerebral palsy. Br
2: Masti SP, Seetharamappa J, Melwanki MB. Extractive spectrophotometric
3: Tvarijonaviciute A, Ceron JJ, Tecles F. Acetylcholinesterase and
4: Bahar FG, Imai T. Aspirin hydrolysis in human and experimental animal plasma
5: Kumagai H, Suemori H, Uesugi M, Nakatsuji N, Kawase E. Identification of small
6: Naik RS, Liu W, Saxena A. Development and validation of a simple assay for the
7: Sinko G, Kovarik Z, Reiner E, Simeon-Rudolf V, Stojan J. Mechanism of
8: Komloova M, Musilek K, Horova A, Holas O, Dohnal V, Gunn-Moore F, Kuca K.
9: Musilek K, Komloova M, Holas O, Hrabinova M, Pohanka M, Dohnal V, Nachon F,
10: Kiselyuk A, Farber-Katz S, Cohen T, Lee SH, Geron I, Azimi B, Heynen-Genel S,
11: Liao WS, Lin CH, Chen CY, Kuo CM, Liu YC, Wu JC, Lin CE. Enantioseparation of
12: Persyn JT, McDonough JA, Nino JA, Dixon H, Boland EJ. Mucosal delivery of
13: Reiner E, Bosak A, Simeon-Rudolf V. Activity of cholinesterases in human
14: Golicnik M, Sinko G, Simeon-Rudolf V, Grubic Z, Stojan J. Kinetic model of
15: Prabhu S, Brocks DR, Betageri GV. Enhancement of dissolution of ethopropazine
16: Maboudian-Esfahani M, Brocks DR. Pharmacokinetics of ethopropazine in the rat
17: Eyer F, Eyer P. Enzyme-based assay for quantification of paraoxon in blood of
18: Maboudian-Esfahani M, Brocks DR. High-performance liquid chromatographic
19: LINDENBAUM AL. [ON THE EFFECT OF AMINAZIN AND PARSIDOL ON THE COORDINATION OF
20: SOBUE I, IVES ER. Parsidol in the treatment of Parkinson's syndrome. Bull Los
* For orders by credit card, we will send you a digital invoice so you can place an order online.